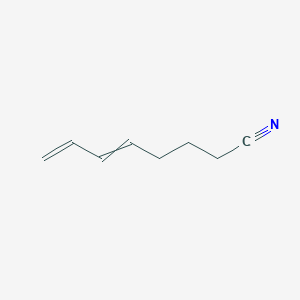
Octa-5,7-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-5,7-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octa-5,7-dienenitrile typically involves the reaction of terminal aryl alkynes with specific catalysts. One notable method employs a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and yields tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysts and similar synthetic routes are likely employed on a larger scale to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Octa-5,7-dienenitrile undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Octa-5,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism by which octa-5,7-dienenitrile exerts its effects is primarily through its reactive double bonds and nitrile group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Butyronitrile: Another nitrile compound with applications in organic synthesis.
Uniqueness
Octa-5,7-dienenitrile is unique due to its combination of double bonds and a nitrile group, which provides a versatile platform for various chemical reactions. This makes it distinct from simpler nitrile compounds like acetonitrile and acrylonitrile, which do not possess the same level of reactivity and structural complexity.
Eigenschaften
CAS-Nummer |
74930-35-1 |
|---|---|
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
octa-5,7-dienenitrile |
InChI |
InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-7H2 |
InChI-Schlüssel |
BVOWBNISLVCXSP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















